molecular formula C13H12N4O2 B8297474 1H-Purine, 8-(2,4-dimethoxyphenyl)- CAS No. 77456-43-0

1H-Purine, 8-(2,4-dimethoxyphenyl)-

Cat. No.: B8297474
CAS No.: 77456-43-0
M. Wt: 256.26 g/mol
InChI Key: XOZCJKUFAQFZGZ-UHFFFAOYSA-N
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Description

1H-Purine, 8-(2,4-dimethoxyphenyl)- is a purine derivative characterized by a 2,4-dimethoxyphenyl substituent at the 8th position of the purine core. The 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents at the ortho and para positions of the aromatic ring, which may influence solubility, steric bulk, and intermolecular interactions.

Properties

CAS No.

77456-43-0

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

8-(2,4-dimethoxyphenyl)-7H-purine

InChI

InChI=1S/C13H12N4O2/c1-18-8-3-4-9(11(5-8)19-2)12-16-10-6-14-7-15-13(10)17-12/h3-7H,1-2H3,(H,14,15,16,17)

InChI Key

XOZCJKUFAQFZGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=NC=NC=C3N2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Substituents Molecular Weight Key Properties/Findings Reference
1H-Purine, 8-(2,4-dimethoxyphenyl)- 2,4-dimethoxyphenyl at C8 Not reported Hypothesized enhanced solubility vs. phenyl
8-(4-Methoxyphenyl)-1,9-dimethylpurine-2,6-dione 4-methoxyphenyl at C8; methyl at N1/N9 286.29 Demonstrated crystallinity; potential kinase inhibition scaffold
Pyrido[1,2-e]purine-2,4-dione derivatives Fluorophenyl, alkyne substituents ~350–400 Improved lipophilicity with fluorophenyl; tunable emission properties
N-(S)-3-(4-(9H-Purin-6-yl)piperazinyl)propylamide Purine-piperazine hybrid 483.26 Bioactivity in receptor modulation; validated via HRMS
2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine 2,4-dimethoxyphenyl at C2 417.27 High-yield synthesis (65%); confirmed by HRMS-ESI

Key Observations:

However, steric hindrance at the ortho position may reduce binding affinity in certain targets. Fluorophenyl-substituted purines (e.g., pyrido[1,2-e]purine derivatives) exhibit increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Biological Activity Trends :

  • Purine-piperazine hybrids (e.g., compound 2h in ) demonstrate receptor-targeting capabilities, suggesting that nitrogen-rich substituents (e.g., piperazinyl groups) enhance interaction with biomacromolecules .
  • Triazole derivatives with 2,4-dimethoxyphenyl groups () show predicted low acute toxicity in computational models, implying that the dimethoxyphenyl motif may be favorable for drug safety .

Synthetic Accessibility :

  • The synthesis of 2,4-dimethoxyphenyl-containing compounds (e.g., imidazo[1,2-a]pyridine in ) often achieves moderate to high yields (48–65%), with purity confirmed via NMR and HRMS . This suggests feasible routes for synthesizing the target compound.

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